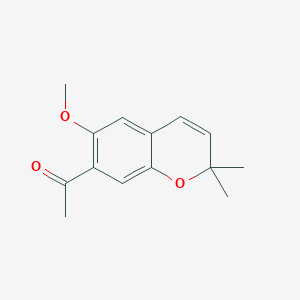
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a methoxy group at the 6th position, two methyl groups at the 2nd position, and an ethanone group at the 7th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2,2-dimethyl-2H-1-benzopyran and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways: Influencing signaling pathways involved in cellular processes such as inflammation, oxidative stress, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but lacks the ethanone group.
6,7-Dimethoxy-2H-1-benzopyran-2-one: Contains two methoxy groups but differs in the position of the ethanone group.
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one: Similar core structure with different substituents.
Uniqueness
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
90300-39-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(6-methoxy-2,2-dimethylchromen-7-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)11-8-12-10(7-13(11)16-4)5-6-14(2,3)17-12/h5-8H,1-4H3 |
InChI Key |
LNFRIIVHJBFFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C=CC(OC2=C1)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


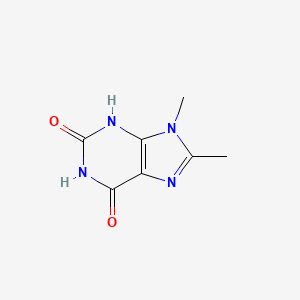
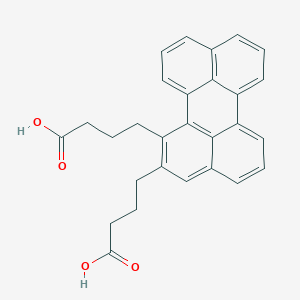
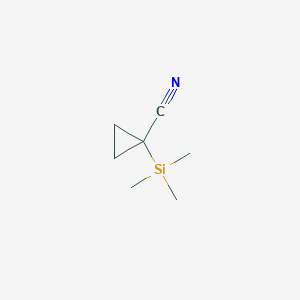
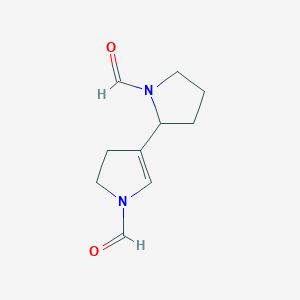
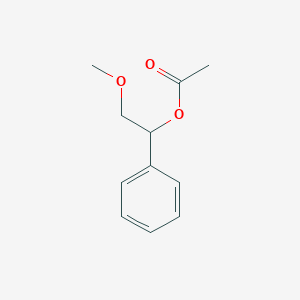
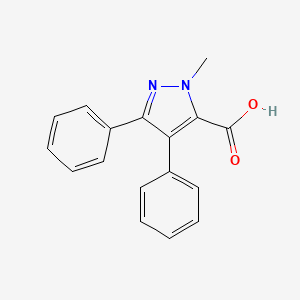
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
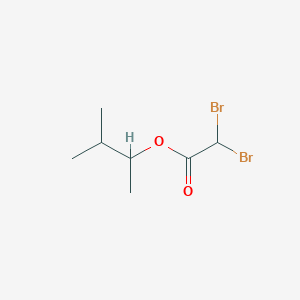
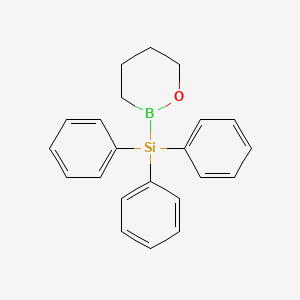
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
